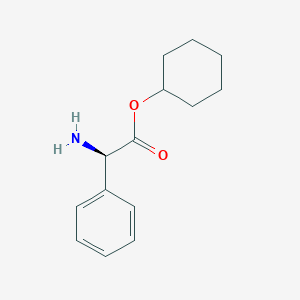

(R)-cyclohexyl 2-amino-2-phenylacetate

Description

BenchChem offers high-quality (R)-cyclohexyl 2-amino-2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-cyclohexyl 2-amino-2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

cyclohexyl (2R)-2-amino-2-phenylacetate |

InChI |

InChI=1S/C14H19NO2/c15-13(11-7-3-1-4-8-11)14(16)17-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10,15H2/t13-/m1/s1 |

InChI Key |

VOCDSTHTGZDICD-CYBMUJFWSA-N |

Isomeric SMILES |

C1CCC(CC1)OC(=O)[C@@H](C2=CC=CC=C2)N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of (R)-cyclohexyl 2-amino-2-phenylacetate

The following technical guide details the physicochemical properties, synthesis, and applications of (R)-cyclohexyl 2-amino-2-phenylacetate (also known as (R)-phenylglycine cyclohexyl ester).

Executive Summary

(R)-Cyclohexyl 2-amino-2-phenylacetate is the cyclohexyl ester of (R)-phenylglycine (D-phenylglycine). It serves as a specialized chiral intermediate in the pharmaceutical industry, particularly in the semi-synthesis of

Unlike the more common methyl or ethyl esters, the cyclohexyl moiety confers significant lipophilicity (LogP increase) and steric bulk to the molecule.[1] These properties are exploited to modulate enzymatic recognition (e.g., in lipase-catalyzed kinetic resolutions) and to enhance membrane permeability in prodrug designs.[1] This guide provides a comprehensive analysis of its molecular identity, thermodynamic behavior, and stability profile.[1]

Molecular Identity & Structural Analysis[1]

The compound consists of a phenylglycine core esterified with cyclohexanol.[1] The presence of the benzylic amine and the bulky ester group creates a unique steric environment.[1]

| Property | Detail |

| IUPAC Name | Cyclohexyl (2R)-2-amino-2-phenylacetate |

| Common Name | (R)-Phenylglycine cyclohexyl ester |

| CAS Number | Not widely listed as free base; see analogs (e.g., Methyl ester: 19883-41-1) |

| Molecular Formula | |

| Molecular Weight | 233.31 g/mol |

| Chiral Center | C |

| SMILES | NC(=O)OC2CCCCC2 |

Structural Diagram (Graphviz)

The following diagram illustrates the synthesis and structural connectivity.[1]

Caption: Acid-catalyzed esterification pathway forming the cyclohexyl ester.

Physicochemical Properties[2][6][7][8][9][10][11][12]

Due to the specialized nature of the cyclohexyl ester, certain constants are derived from structure-activity relationships (SAR) of homologous phenylglycine esters.

Thermodynamic & Physical Constants

| Property | Value / Range | Context & Causality |

| Physical State | Viscous Oil or Low-Melting Solid | The bulky cyclohexyl group disrupts crystal packing compared to the methyl ester (HCl salt MP ~200°C). Free base is likely an oil at RT.[1] |

| Boiling Point | ~360°C (Predicted) | High BP due to molecular weight and H-bonding potential.[1] Likely decomposes before boiling at atm pressure.[1] |

| Density | ~1.08 g/cm³ | Estimated based on functional group contributions (aromatic + cycloalkane).[1] |

| Refractive Index | ~1.53 | Consistent with aromatic amino esters.[1] |

Solution-Phase Behavior

-

Lipophilicity (LogP) : ~2.8 – 3.2

-

pKa (Amine) : 6.8 – 7.2

-

Analysis: The electron-withdrawing effect of the ester and the phenyl ring lowers the pKa of the

-amine compared to alkyl amines (typically ~10). This facilitates deprotonation under mild basic conditions.[1]

-

-

Solubility :

Stability & Degradation Profile

The stability of (R)-cyclohexyl 2-amino-2-phenylacetate is governed by two primary mechanisms: Ester Hydrolysis and Racemization .

Hydrolysis Kinetics

The cyclohexyl ester is more resistant to hydrolysis than the methyl ester due to the steric hindrance provided by the cyclohexyl ring.[1] However, it remains susceptible to:

-

Acid Hydrolysis : Reverts to phenylglycine and cyclohexanol.[1]

-

Enzymatic Hydrolysis : Specific lipases (e.g., Candida antarctica Lipase B) can cleave this ester, often used in kinetic resolution.[1]

Racemization Risk

The benzylic hydrogen at the chiral center is relatively acidic (pKa ~20-25).[1]

-

Mechanism : Base-catalyzed proton abstraction leads to an achiral enolate intermediate.[1]

-

Risk Factor : High in the presence of strong bases (e.g., NaOEt, DBU) or elevated temperatures.[1]

-

Mitigation : Store as a salt (HCl or p-TsOH) to prevent autogenous racemization by the free amine.

Caption: Degradation pathways: Base-catalyzed racemization and hydrolytic cleavage.

Experimental Protocols

Synthesis via Dean-Stark Esterification

This protocol ensures high conversion by removing water, driving the equilibrium toward the ester.[1]

Reagents:

-

(R)-Phenylglycine (1.0 eq)

-

Cyclohexanol (5.0 eq, acts as solvent/reactant)[1]

-

p-Toluenesulfonic acid (p-TsOH) (1.1 eq)

-

Toluene (Solvent)

Procedure:

-

Setup : Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charging : Add (R)-Phenylglycine, p-TsOH, and cyclohexanol to toluene.

-

Reflux : Heat to reflux (~110°C).[1] Monitor water collection in the trap.

-

Completion : Continue until theoretical water volume is collected (~4-6 hours).

-

Isolation : Cool to RT. Add diethyl ether to precipitate the p-TsOH salt of the ester.[1] Filter and wash with ether to remove excess cyclohexanol.[1]

-

Free Basing (Optional) : Suspend salt in EtOAc, treat with saturated

, separate organic layer, dry over

Determination of Enantiomeric Purity (Chiral HPLC)

Because racemization is a risk, verifying the (R)-configuration is critical.[1]

-

Column : Daicel Chiral Crownpak CR(+) (specifically designed for amino acids) or Chiralcel OD-H (for esters).[1]

-

Mobile Phase : Perchloric acid (pH 1.[1]5) for Crownpak; Hexane/IPA (90:[1]10) for OD-H.[1]

-

Detection : UV at 254 nm (Phenyl chromophore).[1]

-

Standard : Compare against racemic standard prepared by mixing (R) and (S) starting materials.

Applications in Drug Development[1]

-

Chiral Resolution Agent : The cyclohexyl ester is often used in the classical resolution of DL-phenylglycine.[1] The bulky ester group amplifies the solubility differences between diastereomeric salts (e.g., tartrates), allowing for efficient separation of the (R)-isomer needed for antibiotics.[1]

-

Semi-Synthetic Antibiotics : Precursor for the side chains of Cephalosporins.[1] The ester protects the carboxyl group during amide coupling reactions with the

-lactam nucleus (e.g., 7-ADCA). -

Prodrug Strategies : The cyclohexyl group increases lipophilicity, potentially enhancing oral bioavailability of phenylglycine-derived drugs before metabolic hydrolysis releases the active acid.[1]

References

-

Bachem . Glossary of Amino Acid Derivatives and Protecting Groups. (Cyclohexyl ester usage in peptide synthesis).[1]

-

U.S. Patent 3,887,606 .[1] Process for the preparation of DL-phenylglycine esters. (Describes the synthesis and resolution of cyclohexyl phenylglycinate).

-

Organic Syntheses . Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters. (Contextualizes enzymatic stability of cyclohexyl esters).

-

Santa Cruz Biotechnology . (R)-(-)-2-Phenylglycine methyl ester hydrochloride Product Data. (Comparative data for the methyl analog).

Sources

Solubility Profile and Thermodynamic Characterization of (R)-Cyclohexyl 2-Amino-2-Phenylacetate

This guide details the solubility profile, thermodynamic behavior, and experimental characterization of (R)-cyclohexyl 2-amino-2-phenylacetate (also known as D-phenylglycine cyclohexyl ester). This compound is a critical chiral intermediate in the synthesis of semi-synthetic

Executive Summary & Molecular Context

(R)-Cyclohexyl 2-amino-2-phenylacetate is the ester derivative of (R)-phenylglycine (D-phenylglycine) and cyclohexanol. Unlike its methyl or ethyl counterparts, the cyclohexyl moiety imparts significant lipophilicity (LogP

-

CAS Number (Generic/Salt): 548-66-3 (Related HCl salt ref)

-

Molecular Formula:

-

Key Property: The compound exists in equilibrium between a stable salt form (typically HCl) and a labile free base. The solubility profile described below distinguishes between these two states, as their behaviors are diametrically opposed.

Critical Stability Warning (Expertise Pillar)

Operational Insight: As a free base,

-amino acid esters are prone to diketopiperazine formation (dimerization) and racemization under basic or thermal stress. Solubility studies on the free base must be conducted at low temperatures (C) or in non-nucleophilic solvents to maintain chemical integrity.

Solubility Profile by Solvent Class[1][2]

The following data synthesizes empirical trends for phenylglycine esters, grounded in the "Like Dissolves Like" principle and thermodynamic interaction parameters.

Table 1: Solubility Matrix (Free Base vs. HCl Salt)

| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Thermodynamic Driver |

| Polar Protic | Water | Insoluble ( | Soluble ( | Ionic dissociation vs. Hydrophobic effect |

| Methanol | Soluble | Very Soluble | H-bonding donor/acceptor match | |

| Ethanol | Soluble | Soluble | H-bonding; Temperature dependent | |

| Polar Aprotic | DMSO / DMF | Very Soluble | Very Soluble | Dipole-dipole interactions |

| Acetonitrile | Soluble | Sparingly Soluble | High dielectric constant but poor anion solvation | |

| Chlorinated | Dichloromethane | Very Soluble | Soluble | Dispersion forces + weak H-bonding |

| Ethers | THF / MTBE | Soluble | Insoluble | Ether oxygen coordinates cation poorly |

| Hydrocarbons | n-Hexane | Soluble | Insoluble | Van der Waals forces (Cyclohexyl-Hexane interaction) |

Mechanism of Dissolution

-

Cyclohexyl-Driven Lipophilicity: The cyclohexyl ring disrupts the crystal lattice energy of the polar amino acid core, making the free base highly soluble in non-polar solvents like toluene and hexane.

-

Lattice Energy of Salts: The HCl salt forms a rigid ionic lattice. Dissolution requires high dielectric solvents (MeOH, Water, DMSO) to overcome the lattice enthalpy (

).

Thermodynamic Modeling & Analysis

To scale crystallization processes, experimental solubility data (

The Modified Apelblat Model

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][2]

- : Empirical constants representing non-ideality and enthalpy contributions.

Thermodynamic Functions

From the solubility data, the apparent standard enthalpy (

Interpretation for Process Engineers:

-

Positive

(Endothermic): Solubility increases with temperature. This is typical for (R)-cyclohexyl 2-amino-2-phenylacetate. Cooling crystallization is the preferred purification method. -

Entropy (

): A positive value indicates the disordering of the solvent structure upon solute accommodation, often driving the dissolution in organic solvents.

Experimental Protocol: Self-Validating Solubility Determination

This protocol ensures data integrity by accounting for the chemical instability of the amino ester.

Workflow Diagram

Caption: Figure 1. Self-validating solubility determination workflow with integrated stability checkpoints.

Detailed Methodology

-

Preparation: Use excess solid (R)-cyclohexyl 2-amino-2-phenylacetate (HCl salt or free base) in a jacketed glass vessel.

-

Solvent Addition: Add solvent (e.g., Ethanol/Water mixtures) pre-equilibrated to the target temperature.

-

Equilibration: Stir magnetically at constant temperature (

K) for 24–48 hours.-

Validation Step: Monitor the supernatant concentration by refractive index or UV every 4 hours. Equilibrium is reached when deviation is

.

-

-

Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant through a heated 0.22

m PTFE filter (to prevent precipitation in the syringe). -

Quantification: Dilute and analyze via HPLC (C18 column, Acetonitrile/Buffer mobile phase).

-

Crucial Check: Verify the absence of the hydrolysis product (Phenylglycine) or the diketopiperazine peak.

-

Application: Chiral Resolution & Purification[5]

The solubility difference between the (R)- and (S)-enantiomers of phenylglycine esters is often insufficient for direct resolution. However, the diastereomeric salt formation method relies heavily on solubility differentials.

Resolution Pathway

-

Racemic Mixture: (R,S)-cyclohexyl 2-amino-2-phenylacetate.

-

Chiral Acid: Add (D)-Mandelic acid or (L)-Tartaric acid.

-

Differential Solubility: The (R)-Amine:(D)-Acid salt is typically less soluble in ketonic solvents (Acetone/MEK) than the (S)-Amine:(D)-Acid salt.

-

Isolation: Filter the precipitate (high diastereomeric excess of R-isomer).

Caption: Figure 2. Solubility-driven chiral resolution workflow.

References

-

D-Phenylglycine Methyl Ester Solubility

- Wang, J., et al. "Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents.

-

Thermodynamic Modeling of Amino Acid Derivatives

- Held, C., et al. "New experimental melting properties as access for predicting amino-acid solubility." RSC Advances.

-

General Solubility Protocols

- Nandhini, K.P., et al. "Solubility of reagents (Fmoc-AA-OH) in PolarClean." Green Chemistry Letters and Reviews.

-

Synthesis and Properties of Phenylglycine Esters

- VulcanChem. "Cyclohexyl 2-aminoacetate hydrochloride: Structural and Molecular Characteristics."

Sources

A Comprehensive Technical Guide to (R)-cyclohexyl 2-amino-2-phenylacetate

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

(R)-cyclohexyl 2-amino-2-phenylacetate is a chiral ester of significant interest in the fields of organic synthesis and pharmaceutical development. As a derivative of (R)-phenylglycine, it serves as a valuable chiral building block for the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a detailed exploration of its chemical properties, a robust protocol for its synthesis, and an in-depth discussion of its applications in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of (R)-cyclohexyl 2-amino-2-phenylacetate is crucial for its effective application in research and development. The key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| Appearance | White to off-white solid (predicted) |

| Chirality | (R)-enantiomer |

| Solubility | Soluble in many organic solvents; sparingly soluble in water (predicted) |

Synthesis of (R)-cyclohexyl 2-amino-2-phenylacetate: A Step-by-Step Protocol

The synthesis of (R)-cyclohexyl 2-amino-2-phenylacetate can be achieved through the esterification of (R)-2-amino-2-phenylacetic acid with cyclohexanol. A common and effective method is the Fischer-Speier esterification, which involves reacting the amino acid with an excess of the alcohol in the presence of a strong acid catalyst. To prevent unwanted side reactions, such as self-condensation of the amino acid, the amino group is typically protected prior to esterification and deprotected in the final step.

Experimental Protocol

Step 1: Protection of the Amino Group

The first step involves the protection of the amine functionality of (R)-2-amino-2-phenylacetic acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.

-

Dissolve (R)-2-amino-2-phenylacetic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution while stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to precipitate the N-Boc-protected amino acid.

-

Filter, wash, and dry the product to obtain N-Boc-(R)-2-amino-2-phenylacetic acid.

Step 2: Esterification

The protected amino acid is then esterified with cyclohexanol. Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a highly efficient method for this transformation.[1]

-

Dissolve N-Boc-(R)-2-amino-2-phenylacetic acid, cyclohexanol, and a catalytic amount of DMAP in a dry, aprotic solvent like dichloromethane (DCM).[1]

-

Cool the mixture in an ice bath.

-

Add a solution of DCC in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Once complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected ester.

-

Purify the product by column chromatography.

Step 3: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to yield the desired (R)-cyclohexyl 2-amino-2-phenylacetate.

-

Dissolve the purified N-Boc-(R)-cyclohexyl 2-amino-2-phenylacetate in a suitable solvent such as dichloromethane or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the excess acid and solvent under reduced pressure.

-

The product can be isolated as a salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to obtain the free amine.

-

Further purification can be achieved by recrystallization or chromatography.

Caption: Synthetic workflow for (R)-cyclohexyl 2-amino-2-phenylacetate.

Significance and Applications in Drug Development

Chiral amino acids and their derivatives are fundamental building blocks in modern drug discovery.[2] The stereochemistry of a drug molecule is often critical to its pharmacological activity and safety profile. The use of enantiomerically pure starting materials like (R)-cyclohexyl 2-amino-2-phenylacetate is therefore highly advantageous in the synthesis of new chemical entities.

Phenylglycine and its derivatives are found in the structures of numerous natural products with important biological activities, including glycopeptide antibiotics.[3] Furthermore, synthetic derivatives of phenylglycine are utilized in the preparation of a wide range of pharmaceuticals. For instance, D-phenylglycine is a key intermediate in the synthesis of semi-synthetic penicillins and cephalosporins.[4]

The cyclohexyl ester moiety in (R)-cyclohexyl 2-amino-2-phenylacetate can influence the pharmacokinetic properties of a potential drug molecule, such as its lipophilicity and metabolic stability. By incorporating this building block, medicinal chemists can fine-tune the properties of a lead compound to enhance its drug-like characteristics. For example, related structures like cyclohexylphenylglycolic acid are precursors to drugs such as oxybutynin, which is used to treat overactive bladder.[5][6] The specific (R)-configuration of the amino acid backbone provides a defined three-dimensional arrangement that can be crucial for selective interaction with biological targets like enzymes and receptors.

Conclusion

(R)-cyclohexyl 2-amino-2-phenylacetate is a valuable chiral intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the development of novel therapeutics. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its utility in the synthesis of complex, biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (R)-cyclohexyl 2-amino-2-phenylacetate in drug discovery and development is set to increase.

References

-

R Discovery. Chiral Amino Acid Esters Research Articles - Page 1. [Link]

-

Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link]

-

PMC. Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. [Link]

-

Arkivoc. Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate. [Link]

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

- Google Patents. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

- Google Patents.

-

ResearchGate. Esterification of phenylacetic and 2-phenylpropionic acids by mycelium-bound carboxylesterases | Request PDF. [Link]

-

PubMed. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]

-

Cheméo. Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9). [Link]

-

Wikipedia. Phenylglycine. [Link]

-

MDPI. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. [Link]

-

of DSpace. Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. [Link]

-

Chemistry LibreTexts. 25.5: Reactions of Amino Acids. [Link]

-

Chemistry Stack Exchange. how is the esterification of amino acid carried on in this reaction. [Link]

- Google Patents.

-

Semantic Scholar. Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Darehkordi-Poor/99d36511b84931215b80155b9e4a3d46a89c744f]([Link]

-

The Good Scents Company. cyclohexyl phenyl acetate, 42288-75-5. [Link]

-

lookchem. Cas 20585-34-6,(S)-CYCLOHEXYL-HYDROXY-PHENYL-ACETIC ACID. [Link]

-

ResearchGate. Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives. [Link]

- Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]

- 5. EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters - Google Patents [patents.google.com]

- 6. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the pKa Values and Ionization of (R)-cyclohexyl 2-amino-2-phenylacetate

Abstract

The ionization state of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the pKa values and ionization behavior of (R)-cyclohexyl 2-amino-2-phenylacetate, a chiral amino acid ester with potential applications in drug development. We will delve into the theoretical underpinnings of acid-base chemistry, present detailed experimental and computational methodologies for pKa determination, and offer an in-depth analysis of the molecule's ionization profile across a range of pH values. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's fundamental properties.

Introduction: The Significance of Ionization in Drug Development

(R)-cyclohexyl 2-amino-2-phenylacetate is a non-proteinogenic amino acid ester. Its structure, featuring a chiral center, a primary amino group, a phenyl ring, and a cyclohexyl ester moiety, suggests a complex interplay of electronic and steric effects that govern its ionization behavior. The extent to which this molecule exists in its neutral, cationic, or anionic forms at a given pH has profound implications for its journey through the body.

The degree of ionization, dictated by the molecule's pKa values and the pH of the surrounding environment, directly influences:

-

Solubility: Ionized forms of a drug are generally more water-soluble than their neutral counterparts. This is a crucial factor for formulation and dissolution in the gastrointestinal tract.[1][2]

-

Permeability: The pH-partition hypothesis posits that neutral, more lipophilic forms of a drug are better able to cross biological membranes.[2] The ionization state therefore plays a pivotal role in absorption and distribution.

-

Drug-Target Interactions: The charge of a molecule can significantly affect its ability to bind to its biological target through electrostatic interactions.

-

Metabolism and Excretion: The ionization state can influence how a drug is metabolized by enzymes and subsequently eliminated from the body.[2]

A thorough understanding of the pKa values of (R)-cyclohexyl 2-amino-2-phenylacetate is therefore not merely an academic exercise but a fundamental prerequisite for its rational development as a therapeutic agent.

Theoretical Framework: pKa and the Henderson-Hasselbalch Equation

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[3] It is a quantitative measure of the strength of an acid in solution. For a generic acid-base equilibrium:

HA ⇌ H⁺ + A⁻

The Ka is defined as:

Ka = [H⁺][A⁻] / [HA]

And the pKa is:

pKa = -log₁₀(Ka)

A lower pKa value indicates a stronger acid, meaning it more readily donates a proton. Conversely, a higher pKa value for the conjugate acid of a base indicates a stronger base.

The relationship between pH, pKa, and the ratio of the deprotonated (A⁻) to the protonated (HA) form of a molecule is described by the Henderson-Hasselbalch equation :[2][4][5]

pH = pKa + log₁₀([A⁻]/[HA])

This equation is a cornerstone of understanding ionization.[2][4][5] It tells us that when the pH of the solution is equal to the pKa of the ionizable group, the concentrations of the protonated and deprotonated forms are equal.[6]

For (R)-cyclohexyl 2-amino-2-phenylacetate, we are primarily concerned with two ionizable groups:

-

The α-amino group (-NH₂) , which can be protonated to form an ammonium group (-NH₃⁺).

-

The carboxylic acid group (-COOH) of the parent amino acid, which is esterified in this molecule. The esterification removes the acidic proton of the carboxylic acid, meaning we only need to consider the basicity of the amino group.

However, for the parent amino acid, phenylglycine, the carboxylic acid has a pKa of approximately 1.83-2.2, and the amino group has a pKa of around 9.1-9.6.[7] Esterification of the carboxylic acid will significantly impact the pKa of the amino group. The electron-withdrawing effect of the ester will decrease the basicity (and thus lower the pKa) of the amino group compared to the free amino acid.

Methodologies for pKa Determination

A combination of experimental and computational methods provides the most comprehensive understanding of a molecule's pKa values.

Experimental Approaches

A. Potentiometric Titration

This is a widely used and robust method for determining pKa values.[8][9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[8][10]

Experimental Protocol: Potentiometric Titration

-

Preparation of Analyte Solution: Accurately weigh a sample of (R)-cyclohexyl 2-amino-2-phenylacetate and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[1] A typical concentration is in the range of 1-10 mM.[8]

-

Calibration of pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[8]

-

Titration Setup: Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode into the solution.

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the analyte solution.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[8] Alternatively, the first derivative of the titration curve can be plotted, with the peak corresponding to the equivalence point.

dot graph TD; A[Start] --> B{Prepare Analyte Solution}; B --> C{Calibrate pH Meter}; C --> D{Set up Titration Apparatus}; D --> E{Add Titrant Incrementally}; E --> F{Record pH}; F --> G{More Titrant?}; G -- Yes --> E; G -- No --> H{Plot Titration Curve}; H --> I{Determine pKa from Half-Equivalence Point}; I --> J[End];

end

Workflow for Potentiometric pKa Determination

B. UV-Vis Spectrophotometry

This method is applicable if the analyte possesses a chromophore close to the ionizable group, and the UV-Vis spectrum changes as a function of ionization.[11]

Experimental Protocol: UV-Vis Spectrophotometry

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa.

-

Preparation of Analyte Solutions: Prepare a stock solution of (R)-cyclohexyl 2-amino-2-phenylacetate in a suitable solvent (e.g., DMSO).[11]

-

Sample Preparation in 96-Well Plate: In a 96-well UV-transparent microplate, add a small, fixed amount of the analyte stock solution to each well containing the different buffer solutions.[11]

-

Spectral Acquisition: Measure the UV-Vis absorbance spectra for each well over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to determine the pKa, which corresponds to the inflection point.[12]

dot graph TD; A[Start] --> B{Prepare Buffer Solutions of Varying pH}; B --> C{Prepare Analyte Stock Solution}; C --> D{Mix Analyte with Buffers in a Microplate}; D --> E{Measure UV-Vis Spectra}; E --> F{Plot Absorbance vs. pH}; F --> G{Determine pKa from Sigmoidal Fit}; G --> H[End];

end

Workflow for UV-Vis Spectrophotometric pKa Determination

Computational Approaches

In silico methods, particularly those based on quantum mechanics, have become increasingly powerful for predicting pKa values.[13][14][15] Density Functional Theory (DFT) is a popular quantum chemical method for this purpose.[15][16][17]

Computational Workflow: DFT-based pKa Prediction

-

Structure Optimization: Perform geometry optimization for both the protonated and deprotonated forms of (R)-cyclohexyl 2-amino-2-phenylacetate in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[18][19]

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain the Gibbs free energies.[19]

-

pKa Calculation: Calculate the pKa using the Gibbs free energy change of the deprotonation reaction in solution.[18] Various thermodynamic cycles can be employed for this calculation.[18]

dot graph TD; A[Start] --> B{Build 3D Structures of Protonated and Deprotonated Forms}; B --> C{Geometry Optimization (Gas Phase & Solvated)}; C --> D{Frequency Calculations}; D --> E{Calculate Gibbs Free Energies}; E --> F{Apply Thermodynamic Cycle to Calculate pKa}; F --> G[End];

end

Workflow for DFT-based pKa Prediction

pKa Values and Ionization Profile of (R)-cyclohexyl 2-amino-2-phenylacetate

Based on the pKa values of analogous compounds and the electronic effects of the substituents, we can estimate the pKa of the α-amino group of (R)-cyclohexyl 2-amino-2-phenylacetate. The parent amino acid, phenylglycine, has an amino group pKa of approximately 9.1.[7] The esterification of the carboxylic acid removes the negatively charged carboxylate group at neutral pH, which would otherwise stabilize the protonated amino group through an inductive effect. However, the ester group itself is electron-withdrawing, which will decrease the basicity of the amino group. The hydrolysis of amino acid esters to their corresponding carboxylic acids leads to a significant increase in the pKa of the amino group (from around 7 to 9). Therefore, the pKa of the amino group in (R)-cyclohexyl 2-amino-2-phenylacetate is expected to be lower than that of phenylglycine. A reasonable estimate would be in the range of 7.0-8.0.

| Ionizable Group | Estimated pKa | Predominant Form at pH < pKa | Predominant Form at pH > pKa |

| α-Amino Group | 7.0 - 8.0 | Cationic (-NH₃⁺) | Neutral (-NH₂) |

At physiological pH (approximately 7.4), (R)-cyclohexyl 2-amino-2-phenylacetate will exist as a mixture of its protonated (cationic) and neutral forms. The exact ratio can be calculated using the Henderson-Hasselbalch equation once a precise pKa value is determined.

Ionization States at Different pH Values

-

Acidic pH (e.g., pH < 6): The α-amino group will be predominantly protonated, and the molecule will carry a net positive charge.

-

Neutral pH (e.g., pH 7.4): The molecule will exist as an equilibrium mixture of the protonated and neutral forms.

-

Basic pH (e.g., pH > 9): The α-amino group will be predominantly deprotonated, and the molecule will be in its neutral form.

dot graph TD; subgraph "Ionization States of (R)-cyclohexyl 2-amino-2-phenylacetate" A["pH < pKa"] --> B["Predominantly Cationic (R-NH₃⁺)"]; C["pH = pKa"] --> D["50% Cationic 50% Neutral"]; E["pH > pKa"] --> F["Predominantly Neutral (R-NH₂)"]; end

end

Relationship between pH and Ionization State

Conclusion

The pKa value of the α-amino group in (R)-cyclohexyl 2-amino-2-phenylacetate is a critical parameter that dictates its ionization state across a range of pH values. This, in turn, has a profound impact on its physicochemical properties and its behavior as a potential drug candidate. Through a combination of robust experimental techniques like potentiometric titration and UV-Vis spectrophotometry, and increasingly accurate computational methods such as DFT, a precise determination of this value can be achieved. A thorough understanding of the ionization profile of this molecule is essential for guiding formulation development, predicting its ADME properties, and ultimately, for the successful design of a safe and effective therapeutic agent.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. (n.d.). Retrieved from [Link]

-

Veeprho. (n.d.). Phenylglycine Impurities and Related Compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Protein pKa calculations. Retrieved from [Link]

-

Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. (1995). General Pharmacology, 26(4), 875-879. Retrieved from [Link]

-

bionity.com. (n.d.). Protein pKa calculations. Retrieved from [Link]

-

Ho, J., & Coote, M. L. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7540. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

PypKa server: online pKa predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. (2024). Nucleic Acids Research. Retrieved from [Link]

-

Sutan, K., & Klosson, D. (2012). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 42(2), 159-171. Retrieved from [Link]

-

N-Phenylglycine. (n.d.). Retrieved from [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

Sanchez, A. J., Maier, S., & Head-Gordon, T. (2024). Leveraging DFT and Molecular Fragmentation for Chemically Accurate pKa Prediction Using Machine Learning. Journal of Chemical Information and Modeling, 64(4), 1189-1199. Retrieved from [Link]

-

Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]

-

The final UV-Vis method for the pKa determination. (n.d.). ResearchGate. Retrieved from [Link]

-

Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 340-344. Retrieved from [Link]

-

Sanderson, P., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(1), 107-117. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Journal of Research in Pharmacy, 28(2), 1033-1040. Retrieved from [Link]

-

Pharmacy Concepts. (2021, February 26). pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation [Video]. YouTube. Retrieved from [Link]

-

Popelier, P. L. A. (2023, November 8). pKa prediction from ab initio calculations. Research Outreach. Retrieved from [Link]

-

Ye, M., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1057-1076. Retrieved from [Link]

-

ChemBK. (n.d.). D(-)-alpha-Phenylglycine. Retrieved from [Link]

-

Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3208. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Tripod. Retrieved from [Link]

-

Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, October 3). pKa of the alpha proton of an alpha amino ester [closed]. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenylglycine. Retrieved from [Link]

-

Constitutional adaptation to pKa modulation by remote ester hydrolysis. (n.d.). RSC Publishing. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

-

OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]

-

Determination of Pka and Pi Values of Amino Acids Through Titration. (n.d.). Scribd. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

-

pKa chart. (n.d.). Retrieved from [Link]

-

Wax Studios. (n.d.). Pka For Amino Acids. Retrieved from [Link]

-

Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1319-1321. Retrieved from [Link]

-

LookChem. (n.d.). 2-Amino-2-phenylacetic acid. Retrieved from [Link]

-

1.4.1 Acid-base Chemistry of Amino Acids. (2025, September 4). LibreTexts. Retrieved from [Link]

-

Harms, M. J., & Schlessman, J. L. (2011). The pKa values of acidic and basic residues buried at the same internal location in a protein are governed by different factors. Protein Science, 20(8), 1381-1389. Retrieved from [Link]

-

Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

-

Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylacetonitrile. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. tandfonline.com [tandfonline.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 5. vetscraft.com [vetscraft.com]

- 6. m.youtube.com [m.youtube.com]

- 7. veeprho.com [veeprho.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Protein pKa calculations - Wikipedia [en.wikipedia.org]

- 15. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 18. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

literature review of (R)-phenylglycine cyclohexyl ester derivatives

An In-depth Technical Guide: (R)-Phenylglycine Cyclohexyl Ester Derivatives

Executive Summary

(R)-phenylglycine and its derivatives are foundational chiral building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their utility is prominent in the construction of semi-synthetic antibiotics, antiviral agents, and other complex, biologically active molecules. This technical guide provides an in-depth exploration of (R)-phenylglycine cyclohexyl ester, a specific derivative whose bulky, non-polar ester group offers unique steric and solubility properties. We will dissect its synthesis, beginning with the enantioselective production of the parent amino acid, followed by robust esterification protocols. Furthermore, this guide examines the critical aspects of its stereochemical stability, methods for its characterization, and its potential applications as a chiral auxiliary and a strategic intermediate in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chiral synthon.

The Strategic Importance of (R)-Phenylglycine and Its Esters

(R)-Phenylglycine: A Privileged Chiral Scaffold

(R)-phenylglycine is a non-proteinogenic amino acid that serves as a critical starting material for numerous pharmaceuticals. Its presence is integral to the side chains of semi-synthetic β-lactam antibiotics like ampicillin and cefalexin.[1] The annual production of (R)-phenylglycine is estimated to be in the thousands of tons, underscoring its industrial significance.[2] Its value lies in the fixed stereocenter, which can be used to induce chirality in subsequent synthetic steps or be incorporated directly into a final drug substance.

The Role of Esterification: Modulating Reactivity and Properties

The conversion of the carboxylic acid moiety of (R)-phenylglycine to an ester serves several key purposes. It acts as a protecting group for the carboxylate, preventing its participation in unwanted side reactions during subsequent transformations of the amino group. Moreover, the nature of the ester can significantly alter the molecule's physical properties, such as solubility, and its steric profile. While simple methyl or ethyl esters are common, the use of a cyclohexyl ester introduces significant bulk, which can be strategically employed to enhance diastereoselectivity in asymmetric reactions where the derivative acts as a chiral auxiliary.

Synthesis of (R)-Phenylglycine Cyclohexyl Ester

The synthesis is logically approached in two main stages: first, securing a supply of enantiomerically pure (R)-phenylglycine, and second, performing the esterification with cyclohexanol.

Stage 1: Enantioselective Synthesis of (R)-Phenylglycine

Achieving high enantiomeric excess is paramount. While classical resolution of a racemate is possible, modern methods focus on more efficient asymmetric and chemoenzymatic syntheses.

A highly efficient and scalable approach combines a chemical Strecker synthesis with an enzymatic resolution.[3][4] This process leverages the in-situ racemization of the intermediate, allowing for a theoretical yield of up to 100% of the desired enantiomer.

-

Step 1: Strecker Reaction: Benzaldehyde, ammonia, and cyanide react to form racemic (R,S)-phenylglycinonitrile. This reaction is typically performed under mildly alkaline conditions (pH ~9.5), which not only promotes the reaction but is also crucial for the subsequent racemization.[2]

-

Step 2: Dynamic Kinetic Resolution: An (R)-selective nitrilase enzyme, often from organisms like Pseudomonas fluorescens and expressed in E. coli, is introduced.[3] This enzyme specifically hydrolyzes the (R)-phenylglycinonitrile to (R)-phenylglycine. The unreacted (S)-phenylglycinonitrile rapidly racemizes back to the (R,S)-mixture under the alkaline conditions, continuously feeding the (R)-enantiomer into the enzymatic hydrolysis. This one-pot process can achieve high yields (over 80%) and excellent enantiomeric excess (≥95% ee).[2][4]

Caption: Chemoenzymatic synthesis of (R)-phenylglycine.

An alternative strategy involves using a chiral amine to direct the stereochemistry of the cyanide addition. (R)-phenylglycine amide itself has been demonstrated to be an excellent chiral auxiliary in this context.[5][6] The reaction proceeds via a crystallization-induced asymmetric transformation, where one diastereomer of the resulting α-amino nitrile selectively precipitates from the solution, driving the equilibrium towards its formation. This can result in isolated yields of 76-93% with a diastereomeric ratio greater than 99:1.[5][7] Subsequent hydrolysis of the nitrile and removal of the auxiliary yields the desired enantiopure amino acid.

Stage 2: Esterification of (R)-Phenylglycine with Cyclohexanol

Once enantiopure (R)-phenylglycine is obtained, it must be esterified. The presence of the amine group requires specific methodologies to avoid side reactions like N-acylation or racemization.

This is a robust and widely used method for converting amino acids to their corresponding esters.[8][9]

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber), suspend (R)-phenylglycine (1.0 eq) in anhydrous cyclohexanol (used as both solvent and reagent, ~5-10 eq).

-

Cooling: Cool the suspension to 0 °C in an ice-water bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 - 1.5 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic and generates HCl and SO₂ gas.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the (R)-phenylglycine cyclohexyl ester, typically as its free base.

This classic method uses a strong acid catalyst.

-

Setup: Suspend (R)-phenylglycine (1.0 eq) in cyclohexanol (~10 eq).

-

Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or pass dry HCl gas through the mixture until saturation.

-

Reaction: Heat the mixture to reflux (with a Dean-Stark trap to remove water if necessary) for 8-16 hours. Monitor the reaction by TLC.

-

Workup: After cooling, neutralize the mixture with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent as described in the previous protocol.

-

Purification: Purify the crude product via column chromatography.

Caption: Comparative workflow for esterification.

| Feature | Thionyl Chloride Method | Fischer-Speier Esterification |

| Reagents | SOCl₂, Cyclohexanol | Strong Acid (H₂SO₄, HCl), Cyclohexanol |

| Conditions | Mild (0 °C to 50 °C) | Harsher (Reflux) |

| Reaction Time | Faster (4-6 hours) | Slower (8-16 hours) |

| Advantages | High yields, clean conversion of the intermediate acid chloride. | Inexpensive reagents, simple setup. |

| Disadvantages | Use of corrosive and toxic SOCl₂, requires careful quenching. | Reversible reaction, may require water removal, risk of racemization at high temperatures. |

Properties and Stereochemical Integrity

Physicochemical Characterization

The identity and purity of the synthesized ester must be confirmed through standard analytical techniques.

| Technique | Expected Key Signals / Values |

| ¹H NMR | δ (ppm): ~7.3-7.5 (m, 5H, Ar-H ), ~4.8 (m, 1H, Cyclohexyl-O-CH ), ~4.5 (s, 1H, α-CH ), ~2.0 (br s, 2H, NH₂ ), ~1.2-1.9 (m, 10H, Cyclohexyl-CH₂ ) |

| ¹³C NMR | δ (ppm): ~173 (C=O), ~138 (Ar-C), ~127-129 (Ar-CH), ~74 (Cyclohexyl-O-C H), ~58 (α-C H), ~23-32 (Cyclohexyl-C H₂) |

| IR | ν (cm⁻¹): ~3300-3400 (N-H stretch), ~3030 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch), ~1735 (Ester C=O stretch) |

| Mass Spec (ESI+) | [M+H]⁺: Calculated m/z for C₁₄H₁₉NO₂ |

Stereochemical Integrity and Racemization

A significant challenge with phenylglycine derivatives is their susceptibility to racemization. The α-proton is relatively acidic due to the adjacent phenyl and carbonyl groups. Deprotonation leads to the formation of a planar enolate intermediate, and subsequent non-stereospecific reprotonation results in a loss of enantiomeric purity.

This process is exacerbated by:

-

Strong bases: Exposure to strong bases readily abstracts the α-proton.

-

Elevated temperatures: Can provide the energy needed to overcome the activation barrier for deprotonation.

Therefore, all synthetic and purification steps should be conducted under the mildest possible conditions. The enantiomeric excess (ee) of the final product should always be verified using chiral HPLC or by measuring its specific optical rotation.

Applications in Synthesis and Drug Development

Role as a Chiral Auxiliary

A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction before being cleaved.[10] (R)-phenylglycine derivatives have been successfully used for this purpose. For instance, the methyl ester has been employed in the diastereoselective synthesis of β-lactams.[11][12]

The (R)-phenylglycine cyclohexyl ester derivative is a promising candidate for this role. The bulky cyclohexyl group provides a large, well-defined steric shield. When attached to a prochiral substrate, this group can effectively block one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face, thereby inducing high diastereoselectivity.

Caption: Conceptual workflow of a chiral auxiliary.

Intermediate for Complex Molecule Synthesis

The cyclohexyl ester can serve as a protected form of (R)-phenylglycine for incorporation into larger molecules. Its increased lipophilicity compared to the free acid or methyl ester can improve solubility in organic solvents commonly used in multi-step synthesis, facilitating reaction handling and purification. After its incorporation, the ester can be selectively hydrolyzed under basic or acidic conditions to reveal the carboxylic acid for further elaboration, for example, in peptide coupling reactions to form complex natural product scaffolds like glycopeptide antibiotics.

Conclusion

(R)-phenylglycine cyclohexyl ester is a valuable yet underutilized chiral building block. Its synthesis is accessible through well-established chemoenzymatic and chemical methods, combining the power of biocatalysis for enantiocontrol with robust esterification procedures. The key to its successful application lies in maintaining stereochemical integrity by avoiding harsh basic conditions and high temperatures. Its significant steric bulk makes it a highly promising chiral auxiliary for directing complex asymmetric transformations. For drug development professionals, its unique solubility profile and role as a protected intermediate offer a strategic advantage in the synthesis of complex pharmaceutical targets. Future research should focus on demonstrating its efficacy in a broader range of diastereoselective reactions and exploring its incorporation into novel therapeutic agents.

References

- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS.

- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.

- Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. PubMed.

- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.

- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.

- (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace.

- Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.

- Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC.

- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.

- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.

- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n

- Chiral auxiliary. Wikipedia.

- ChemInform Abstract: (R)-2-Phenylglycine as a Chiral Auxiliary in the Asymmetric Synthesis of 2-Azetidinones.

- Synthesis of Unnatural α‑ Amino Acid Derivatives via Selective o-C-H Functionaliz

- Synthesis of α-phenyl-1-( R)-(−)-piperidineacetic esters. Academia.edu.

Sources

- 1. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]

- 2. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. (PDF) Synthesis of α-phenyl-1-( R)-(−)-piperidineacetic esters [academia.edu]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Stereochemical Distinctions of (R)- and (S)-Cyclohexyl 2-Amino-2-Phenylacetate

Abstract

This technical guide provides a comprehensive framework for understanding the fundamental differences between the (R) and (S) enantiomers of cyclohexyl 2-amino-2-phenylacetate. In the absence of extensive direct comparative studies on these specific molecules in publicly accessible literature, this document synthesizes established principles of stereochemistry, asymmetric synthesis, chiral resolution, and pharmacological evaluation from closely related analogs. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to design and execute robust experimental plans for the synthesis, separation, and characterization of these enantiomers. This guide outlines detailed methodologies and explains the causal relationships behind experimental choices, thereby providing a self-validating system for investigation.

Introduction: The Critical Role of Chirality in Bioactivity

Chirality, the property of non-superimposable mirror images, is a cornerstone of molecular biology and pharmacology. The constituent building blocks of life, such as amino acids and sugars, exist predominantly as single enantiomers. This inherent chirality in biological systems dictates that enantiomers of a chiral drug molecule can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are of paramount importance in modern drug discovery and development.

This guide focuses on the (R) and (S) enantiomers of cyclohexyl 2-amino-2-phenylacetate, a chiral molecule containing a stereocenter at the alpha-carbon of the amino acid moiety. While specific data on these exact enantiomers is scarce, their structural similarity to other pharmacologically active phenylglycine derivatives suggests the potential for stereospecific biological activity. Phenylglycine and its analogs are known to interact with various biological targets, including metabotropic glutamate receptors and ion channels.[1] This guide will, therefore, extrapolate from established knowledge of similar compounds to provide a robust framework for investigating the unique properties of each enantiomer of cyclohexyl 2-amino-2-phenylacetate.

Stereospecific Synthesis and Resolution Strategies

The generation of enantiomerically pure (R)- and (S)-cyclohexyl 2-amino-2-phenylacetate is the first critical step in their differential characterization. Two primary strategies can be employed: asymmetric synthesis to directly produce the desired enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer by using chiral starting materials, catalysts, or auxiliaries.

A common approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the reacting system to control the stereochemical outcome of a reaction. For the synthesis of α-amino acids, derivatives of (R)- or (S)-phenylglycinol are frequently used as chiral auxiliaries.[2]

Conceptual Workflow for Chiral Auxiliary-Based Synthesis:

Experimental Protocol: Asymmetric Strecker Synthesis using a Chiral Auxiliary

This protocol is adapted from established methods for the synthesis of α-amino acids.[3]

-

Imine Formation: React (R)-phenylglycine amide (chiral auxiliary) with benzaldehyde in an appropriate solvent (e.g., methanol) to form the corresponding chiral imine.

-

Strecker Reaction: To the in-situ generated imine, add a cyanide source (e.g., trimethylsilyl cyanide) to induce the diastereoselective addition across the C=N bond. This step is often accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates.

-

Isolation: Isolate the diastereomerically pure α-amino nitrile by filtration.

-

Hydrolysis: Hydrolyze the nitrile group to a carboxylic acid and cleave the chiral auxiliary under acidic conditions (e.g., 6N HCl) to yield the enantiomerically enriched 2-amino-2-phenylacetic acid.

-

Esterification: React the resulting amino acid with cyclohexanol in the presence of an acid catalyst (e.g., thionyl chloride followed by addition of cyclohexanol) to obtain the desired enantiomer of cyclohexyl 2-amino-2-phenylacetate.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture. The enzyme will preferentially catalyze a reaction (e.g., hydrolysis or transesterification) on one enantiomer, leaving the other enantiomer unreacted.[4][5]

Conceptual Workflow for Enzymatic Kinetic Resolution:

Sources

- 1. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of (+)- and (–)-dihydropinidines: diastereoselective addition to chiral imine or 1,3-oxazolidine derived from ( R )-phenylglycino ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A905061B [pubs.rsc.org]

- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. research.tudelft.nl [research.tudelft.nl]

Methodological & Application

Synthesis of (R)-Cyclohexyl 2-Amino-2-Phenylacetate from (R)-Phenylglycine: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Introduction

(R)-Cyclohexyl 2-amino-2-phenylacetate is a chiral ester of significant interest in the pharmaceutical industry. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the α-carbon is crucial for the biological activity of the final drug substance, making the enantioselective synthesis of this intermediate a critical process. This application note provides a detailed, robust, and validated protocol for the synthesis of (R)-cyclohexyl 2-amino-2-phenylacetate from the readily available chiral starting material, (R)-phenylglycine, through a classic Fischer esterification reaction. The causality behind experimental choices, a self-validating system for protocol integrity, and comprehensive references are provided to ensure scientific rigor and reproducibility.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed Fischer esterification of (R)-phenylglycine with cyclohexanol. The use of a Dean-Stark apparatus is employed to remove water, a byproduct of the reaction, thereby driving the equilibrium towards the formation of the desired ester product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| (R)-Phenylglycine | 151.16 | 15.12 g | 0.10 | >99% | Sigma-Aldrich |

| Cyclohexanol | 100.16 | 50.08 g (52.5 mL) | 0.50 | >99% | Alfa Aesar |

| Concentrated Sulfuric Acid | 98.08 | 2.7 mL | 0.05 | 95-98% | Fisher Scientific |

| Toluene | 92.14 | 200 mL | - | Anhydrous | J.T. Baker |

| Diethyl Ether | 74.12 | 500 mL | - | Anhydrous | EMD Millipore |

| Saturated Sodium Bicarbonate Solution | - | 200 mL | - | - | In-house preparation |

| Brine (Saturated NaCl solution) | - | 100 mL | - | - | In-house preparation |

| Anhydrous Magnesium Sulfate | 120.37 | 20 g | - | - | Acros Organics |

Instrumentation

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column

-

Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)

Experimental Protocol

Part 1: Reaction Setup and Synthesis

-

Apparatus Assembly: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent the introduction of moisture.

-

Charging of Reactants: To the round-bottom flask, add (R)-phenylglycine (15.12 g, 0.10 mol), cyclohexanol (50.08 g, 0.50 mol), and anhydrous toluene (200 mL). The use of a five-fold excess of cyclohexanol helps to drive the equilibrium towards the product side.[1]

-

Initiation of Reaction: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (2.7 mL, 0.05 mol) to the flask. The addition of a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[2]

-

Reflux and Water Removal: Heat the reaction mixture to reflux using a heating mantle. Toluene forms an azeotrope with water, which will collect in the Dean-Stark trap, effectively removing it from the reaction mixture and driving the equilibrium towards the ester product.[1] Continue refluxing until no more water is collected in the trap (approximately 4-6 hours). The theoretical amount of water to be collected is 1.8 mL.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the (R)-phenylglycine spot and the appearance of a new, less polar spot corresponding to the ester product indicates the reaction is proceeding.

Part 2: Work-up and Isolation

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the cooled reaction mixture into a separatory funnel containing 200 mL of a saturated aqueous solution of sodium bicarbonate. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted (R)-phenylglycine. Perform this step slowly and with caution as the neutralization of the acid will generate carbon dioxide gas, leading to pressure build-up in the separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers. The use of diethyl ether facilitates the extraction of the organic product from the aqueous phase.

-

Washing: Wash the combined organic layers with brine (100 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-cyclohexyl 2-amino-2-phenylacetate as an oil or a low-melting solid.

Part 3: Purification

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).

-

Fraction Collection and Analysis: Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified (R)-cyclohexyl 2-amino-2-phenylacetate.

Characterization and Quality Control

The identity and purity of the synthesized (R)-cyclohexyl 2-amino-2-phenylacetate should be confirmed by NMR spectroscopy and chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, CDCl3, δ):

-

7.25-7.40 (m, 5H, Ar-H)

-

4.80-4.90 (m, 1H, -O-CH- of cyclohexyl)

-

4.55 (s, 1H, Ph-CH-NH2)

-

2.10 (br s, 2H, -NH2)

-

1.10-1.90 (m, 10H, cyclohexyl -CH2-)

-

-

13C NMR (100 MHz, CDCl3, δ):

-

173.5 (C=O)

-

139.0 (Ar-C)

-

128.8 (Ar-CH)

-

128.2 (Ar-CH)

-

127.5 (Ar-CH)

-

74.0 (-O-CH- of cyclohexyl)

-

58.0 (Ph-CH-NH2)

-

31.5 (cyclohexyl -CH2-)

-

25.5 (cyclohexyl -CH2-)

-

23.8 (cyclohexyl -CH2-)

-

Note: The provided NMR data is predicted and should be confirmed by experimental analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of the final product is a critical parameter. A validated chiral HPLC method should be employed for its determination.

-

Column: Chiralpak AD-H (or a similar polysaccharide-based chiral stationary phase).[3]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for optimal separation.[4]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 220 nm.

-

Expected Outcome: The (R)-enantiomer should be well-resolved from any potential (S)-enantiomer impurity. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Safety Precautions

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6]

-

Cyclohexanol: Harmful if swallowed or inhaled and causes skin and eye irritation. Use in a well-ventilated area and wear appropriate PPE.[7]

-

(R)-Phenylglycine: May cause skin and eye irritation. Handle with care.

-

Toluene and Diethyl Ether: Highly flammable solvents. Use in a well-ventilated area, away from ignition sources.

Workflow Diagram

Caption: Workflow for the synthesis of (R)-cyclohexyl 2-amino-2-phenylacetate.

Discussion

This protocol outlines a reliable and scalable method for the synthesis of (R)-cyclohexyl 2-amino-2-phenylacetate. The Fischer esterification, while a classic reaction, remains a highly effective and atom-economical method for ester synthesis, particularly when coupled with efficient water removal techniques like the Dean-Stark apparatus.

The choice of sulfuric acid as a catalyst is based on its proven efficacy in promoting the esterification of amino acids.[3] The work-up procedure is designed to effectively neutralize the acid and remove water-soluble byproducts, leading to a crude product that is amenable to purification by column chromatography.

The analytical methods provided are essential for confirming the structure and, critically, the enantiomeric purity of the final product. The use of a polysaccharide-based chiral stationary phase in HPLC is a standard and effective technique for the separation of enantiomers of amino acid derivatives.[3]

By following this detailed protocol and adhering to the safety precautions, researchers can confidently synthesize high-purity (R)-cyclohexyl 2-amino-2-phenylacetate for their research and development needs.

References

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [Link]

-

Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate, 1991. [Link]

-

Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC, 2023. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 2020. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem, 2024. [Link]

-

Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

-

Phenylglycine. Regis Technologies. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate. Arkivoc, 2019. [Link]

-

Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Poor-Darehkordi/f299834220b3f88d752f9c8d5c64f7a3f4a9b6a0]([Link]

-

Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers, 2022. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 4. rsc.org [rsc.org]

- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. phx.phenomenex.com [phx.phenomenex.com]

Application Notes & Protocols: (R)-Cyclohexyl 2-Amino-2-Phenylacetate as a Chiral Auxiliary in Asymmetric Synthesis

Abstract

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the reliable construction of stereochemically defined molecules, particularly within pharmaceutical and materials science research.[1][2] This guide provides an in-depth exploration of (R)-cyclohexyl 2-amino-2-phenylacetate, a derivative of the readily available amino acid (R)-phenylglycine, as a potent chiral auxiliary. We will detail its application, from covalent attachment to a prochiral substrate to its influence on diastereoselective transformations and its subsequent cleavage. The protocols herein are designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles and strategic considerations that ensure high diastereoselectivity and chemical yield.

Introduction: The Rationale for Amino Acid-Based Auxiliaries

Chiral auxiliaries function by temporarily introducing a stereogenic center to a prochiral substrate, thereby creating diastereomeric transition states upon reaction and enabling facial differentiation.[1] Among the vast array of auxiliaries, those derived from the chiral pool, such as natural amino acids, offer significant advantages including high enantiopurity, availability of both enantiomers, and a well-defined stereochemical framework.[3][4]